molecular formula C29H35NO8 B557479 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid CAS No. 111662-64-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid

Cat. No. B557479
CAS RN: 111662-64-7
M. Wt: 525,6 g/mole
InChI Key: XJRUHYXXHXECDI-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C29H35NO8 and its molecular weight is 525,6 g/mole. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Non-proteinogenic Amino Acids

The compound has been used as an intermediate in the synthesis of non-proteinogenic amino acids, showcasing its utility in expanding the diversity of amino acids available for research and potential therapeutic applications. For instance, Adamczyk et al. (2001) synthesized (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA, 3), a derivative from this compound, demonstrating its usefulness in creating complex amino acids Adamczyk & Reddy, 2001.

Solid Phase Synthesis

This compound has been applied in the development of new linkers for solid-phase synthesis, indicating its role in facilitating the synthesis of peptides and proteins. Bleicher et al. (2000) reported on the synthesis of novel linkers based on the fluorenylmethyloxycarbonyl moiety for solid-phase synthesis, highlighting the compound's contribution to enhancing the stability and efficiency of peptide synthesis Bleicher, Lutz, & Wuethrich, 2000.

Peptide Synthesis and Modification

Furthermore, the compound has been utilized in the synthesis and modification of peptides, illustrating its versatility in peptide engineering. A study by Constantinou-Kokotou et al. (2001) described the use of a derivative as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids, applying this methodology to create various amino acids such as (S)-2-amino-oleic acid Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001.

Enzyme-activated Surfactants for Carbon Nanotubes

In materials science, this compound has found application in the creation of enzyme-activated surfactants for the dispersion of carbon nanotubes, showcasing its potential in nanotechnology and materials engineering. Cousins et al. (2009) developed N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, which could be activated enzymatically to create homogeneous aqueous nanotube dispersions Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRUHYXXHXECDI-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468949
Record name Fmoc-L-Gla(OtBu)2-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111662-64-7
Record name Fmoc-L-Gla(OtBu)2-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (Fmoc-Gla(OtBu)2-OH) relevant to the study of conopeptides like !-conotoxin TxIC?

A1: this compound (Fmoc-Gla(OtBu)2-OH) is a protected form of gamma-carboxyglutamic acid (Gla) used in solid-phase peptide synthesis (SPPS). The research article highlights the discovery and characterization of !-conotoxin TxIC, a conopeptide with a high degree of post-translational modification, including the presence of Gla []. While the article doesn't explicitly state the use of Fmoc-Gla(OtBu)2-OH in synthesizing !-conotoxin TxIC, it mentions the use of SPPS as a common technique in conopeptide research []. Therefore, it's plausible that researchers studying !-conotoxin TxIC and its analogs might utilize Fmoc-Gla(OtBu)2-OH to incorporate Gla during synthesis.

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